
4-(2,3-Difluorophenyl)phenol
Descripción general
Descripción
4-(2,3-Difluorophenyl)phenol: is an organic compound with the molecular formula C12H8F2O . It is a derivative of phenol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions.
Mecanismo De Acción
Target of Action
It’s worth noting that phenolic compounds, which include 4-(2,3-difluorophenyl)phenol, are known to interact with a wide range of biological targets . They are active against a variety of microorganisms and have been used as antiseptics and disinfectants .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body . They can also chelate metals and affect cell signaling pathways and gene expression .
Biochemical Pathways
These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .
Pharmacokinetics
The bioavailability of phenolic compounds is known to be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .
Result of Action
Phenolic compounds are known to have a wide range of effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also modulate cell signaling pathways and gene expression .
Action Environment
The action of this compound, like other phenolic compounds, can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the individual’s metabolic capacity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound often involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. This process typically requires the presence of a strong base and elevated temperatures to facilitate the substitution reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,3-Difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols.
Aplicaciones Científicas De Investigación
4-(2,3-Difluorophenyl)phenol has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 2,3-Difluorophenol
- 2,4-Difluorophenol
- 3,4-Difluorophenol
- 2,6-Difluorophenol
Comparison: 4-(2,3-Difluorophenyl)phenol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluorophenols. The presence of fluorine atoms at the 2 and 3 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
4-(2,3-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNQXCRUPFDZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596491 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202464-01-5 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
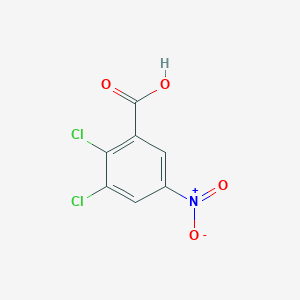
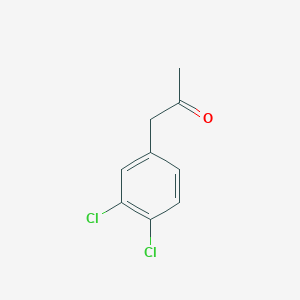


![[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-](/img/structure/B3025362.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)
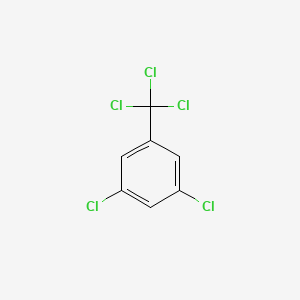


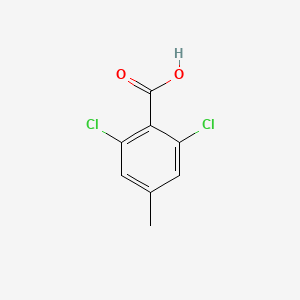
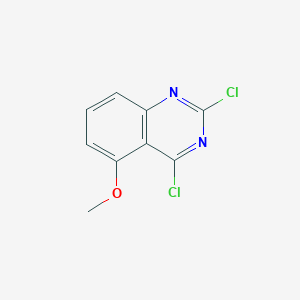
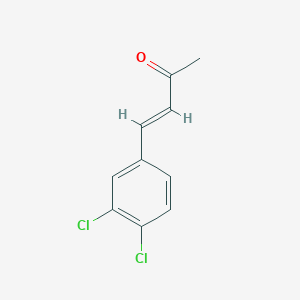
![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)
